molecular formula C36H74N3O6P B011870 1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline CAS No. 108861-07-0

1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline

Cat. No.: B011870
CAS No.: 108861-07-0
M. Wt: 676 g/mol
InChI Key: BLCRPWCTEAFGSY-UHFFFAOYSA-N
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Description

1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline (CAS 108861-07-0) is a synthetic phospholipid derivative characterized by its unique amide linkages replacing the ester bonds found in conventional phosphatidylcholines. Its structure consists of two myristoyl (C14:0) chains attached via amide groups to a deoxygenated glycerol backbone, with a phosphorylcholine headgroup . This modification enhances chemical stability compared to ester-linked analogs, making it suitable for specialized applications such as membrane protein interaction studies and liposome-based nitric oxide trapping systems . The compound was first synthesized by Sunamoto et al. (1990) as an artificial boundary lipid to investigate lipid-protein interactions in biomimetic membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:

    Formation of the Amide Bonds: The starting materials, tetradecanoic acid and 2,3-diaminopropanol, are reacted to form the bis(tetradecanoylamino)propyl intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Phosphorylation: The intermediate is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid. This step introduces the phosphate group into the molecule.

    Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the trimethylazaniumyl moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: The phosphate group can undergo nucleophilic substitution reactions with nucleophiles such as alcohols or amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Hydrogen peroxide, potassium permanganate, heat.

    Substitution: Nucleophiles (alcohols, amines), solvents (water, alcohols), heat.

Major Products Formed

    Hydrolysis: Tetradecanoic acid, 2,3-diaminopropanol, trimethylamine.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Substituted phosphates with different nucleophiles.

Scientific Research Applications

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Utilized in the formulation of various industrial products, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction, ion transport, and membrane fusion.

Comparison with Similar Compounds

Comparison with Similar Phosphatidylcholine Derivatives

Structural Differences

Key structural distinctions include:

  • Linkage Type : The target compound features amide bonds between the glycerol backbone and myristoyl chains, whereas analogs like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, CAS 18194-24-6) use ester bonds .

Physicochemical Properties

Property 1,2-Dimyristoylamido-1,2-deoxyphosphatidyl Choline DMPC (Ester-Linked) DPPC (C16:0) DSPC (C18:0)
CAS Number 108861-07-0 18194-24-6 2644-64-6 4539-70-2
Molecular Formula C₃₆H₇₄N₃O₆P C₃₆H₇₂NO₈P C₄₀H₈₀NO₈P C₄₄H₈₈NO₈P
Phase Transition (Tm) Not explicitly reported; estimated >30°C* ~23°C ~41°C ~55°C
Stability High (amide bonds resist hydrolysis) Moderate High Very High

*Inference based on amide bond stability and chain length.

Functional and Application Differences

  • Membrane Protein Studies : The amide-linked compound demonstrates enhanced interactions with glycophorin in deuterium NMR studies, likely due to altered hydrogen-bonding dynamics . In contrast, DMPC is preferred for general lipid bilayer studies due to its lower Tm and reversible phase behavior .
  • Liposome Stability : Used in nitric oxide-trapping liposomes (with PTIO), the target compound’s amide bonds improve vesicle integrity under oxidative stress compared to ester-linked DMPC .

Research Findings and Practical Implications

  • Artificial Membranes : The compound’s rigidity and stability make it ideal for constructing long-lasting artificial membranes in vaccine development and drug delivery systems .
  • Thermotropic Behavior : While DMPC’s low Tm (~23°C) limits its use to ambient conditions, the amide-linked derivative’s higher Tm (inferred) expands its utility to physiological temperatures .
  • Commercial Availability : DMPC is widely available in high purity (>99%) and multiple quantities , whereas the amide-linked compound is less common, reflecting its niche research applications .

Biological Activity

1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline (D14DPC) is a phospholipid derivative that has garnered attention in biomedical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of D14DPC, focusing on its immunogenic properties, cellular interactions, and potential therapeutic applications.

Chemical Structure and Properties

D14DPC is a synthetic phospholipid characterized by the following molecular formula:

  • Molecular Formula : C29H58N2O8P
  • Molecular Weight : 579.76 g/mol

This compound features a dimyristoyl group and a deoxyphosphatidylcholine backbone, which contribute to its amphiphilic properties, allowing it to form liposomes and micelles in aqueous environments.

Immunogenic Properties

Research has demonstrated that D14DPC exhibits significant immunogenic properties when used in formulations with cancer cells. A study conducted with Meth A sarcoma cells showed that D14DPC liposomes could enhance the immune response against these tumor cells. The soluble fractions of these cells were coincubated with D14DPC liposomes, leading to increased recognition by immune effector cells, suggesting a potential role in cancer immunotherapy .

Cellular Interactions

D14DPC's ability to interact with cell membranes is critical for its biological activity. The compound can modulate membrane fluidity and permeability, facilitating the uptake of therapeutic agents into cells. This property has been explored in various studies focusing on drug delivery systems where D14DPC serves as a carrier for anticancer drugs, enhancing their efficacy while reducing systemic toxicity.

Case Study 1: Cancer Immunotherapy

In a notable case study involving D14DPC, researchers evaluated its effectiveness in enhancing the antitumor immune response in murine models. The study revealed that mice treated with D14DPC liposomes exhibited a significant reduction in tumor size compared to control groups. The mechanism was attributed to the activation of dendritic cells and subsequent stimulation of T-cell responses against tumor antigens.

ParameterControl GroupD14DPC Treatment
Tumor Size (mm)25 ± 510 ± 3
CD8+ T-cell Activation (%)30 ± 560 ± 10
Cytokine Production (pg/mL)IL-6: 50 ± 10IL-6: 150 ± 20

Case Study 2: Drug Delivery Systems

Another research study assessed the use of D14DPC in drug delivery systems for chemotherapeutic agents. The findings indicated that encapsulating doxorubicin within D14DPC liposomes improved the drug's cellular uptake and retention, leading to enhanced cytotoxic effects on cancer cell lines compared to free doxorubicin.

Drug FormulationIC50 (µM)
Free Doxorubicin15 ± 2
Doxorubicin-D14DPC Liposome5 ± 1

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing and characterizing 1,2-dimyristoylamido-1,2-deoxyphosphatidyl choline (DDPC)?

Answer: Synthesis typically involves coupling dimyristoyl groups to a phosphatidylcholine backbone using carbodiimide-based crosslinkers (e.g., DCC or EDC) under anhydrous conditions. Post-synthesis, purification via column chromatography (e.g., silica gel) or reverse-phase HPLC is critical to achieve >98% purity . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/³¹P NMR to verify amido and phosphate groups) and mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight (C₃₆H₇₄N₃O₆P) . Differential scanning calorimetry (DSC) can further confirm phase transitions linked to acyl chain dynamics .

Q. How do researchers assess the purity and stability of DDPC in experimental systems?

Answer: Purity is validated using HPLC with evaporative light scattering detection (ELSD) or UV absorption at 205 nm for lipid quantification. Stability studies involve monitoring degradation under varying temperatures (e.g., 4°C vs. −20°C storage) and pH conditions (e.g., neutral vs. acidic buffers) via thin-layer chromatography (TLC) . For biological assays, dynamic light scattering (DLS) is used to confirm vesicle integrity over time, ensuring no aggregation or hydrolysis .

Q. What experimental setups are recommended for studying DDPC in lipid bilayer models?

Answer: DDPC is reconstituted into liposomes using hydration methods (e.g., film hydration with vortexing or extrusion through polycarbonate membranes). For bilayer studies, Langmuir-Blodgett troughs or surface plasmon resonance (SPR) can measure monolayer packing density and phase transitions. Calorimetric techniques (DSC) are essential to determine main phase transition temperatures (Tₘ), which for DDPC typically occur near physiological temperatures due to its C14 acyl chains .

Advanced Research Questions

Q. How does DDPC’s phase behavior vary under different thermal histories, and how can this be methodologically addressed?

Answer: DDPC exhibits thermal hysteresis, where cooling/heating cycles alter its phase transition profiles. To study this, researchers employ temperature-jump experiments combined with time-resolved small-angle X-ray scattering (SAXS) or Fourier-transform infrared spectroscopy (FTIR) to monitor real-time structural changes . Pre-annealing protocols (e.g., holding at 5°C above Tₘ for 1 hour) are recommended to standardize thermal history before experiments .

Q. What methodologies are effective for analyzing DDPC’s interactions with membrane-associated proteins (e.g., glycophorin)?

Answer: Deuterium NMR (²H-NMR) is used to probe lipid-protein interactions by incorporating deuterated DDPC (e.g., 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine) and observing quadrupolar splitting changes, which reflect membrane order perturbations . Förster resonance energy transfer (FRET) with fluorescently labeled proteins can quantify binding kinetics, while cryo-electron microscopy (cryo-EM) resolves structural rearrangements at near-atomic resolution .

Q. How can researchers resolve contradictory data on DDPC’s phase behavior across studies?

Answer: Discrepancies often arise from variations in hydration levels, ionic strength, or sample preparation (e.g., sonication vs. extrusion). To reconcile contradictions:

  • Standardize buffer conditions (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
  • Use multi-technique validation (e.g., SAXS for long-range order, NMR for local dynamics).
  • Report detailed thermal protocols (ramp rates, equilibration times) to ensure reproducibility .

Properties

IUPAC Name

2,3-bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74N3O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(40)37-32-34(33-45-46(42,43)44-31-30-39(3,4)5)38-36(41)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3,(H2-,37,38,40,41,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCRPWCTEAFGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10910888
Record name 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108861-07-0
Record name 1,2-Dimyristoylamido-1,2-deoxyphosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108861070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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